Aluminosilicate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Thermal Insulation and High-Temperature Filtration

Application: Aluminosilicate fibers are used for thermal insulation up to 1150 or 1000°C and high-temperature filtration .

Results: The use of aluminosilicate fibers in these applications has proven effective due to their high temperature resistance .

Reinforcement of Composites

Application: Aluminosilicate fibers are used for the reinforcement of composites in the aerospace and defense industries .

Results: The addition of aluminosilicate fibers has been shown to significantly improve the performance of these composites .

Adsorption of Heavy Metal Ions

Application: Mesoporous aluminum silicate is used for the adsorption of heavy metal ions, such as lead (Pb II), from aqueous solutions .

Results: The maximum adsorption capacities of Pb (II) ions onto the two-step sol-gel method powder were over four-times higher than that of the co-precipitation powder .

Adsorption of Organic Dyes

Methods: Similar to the method used for heavy metal ion adsorption, a two-step sol-gel method is used to synthesize the aluminum silicate powder .

Catalytic Performance

Application: Aluminosilicates are used as catalysts in various chemical reactions .

Biomedical Applications

Field: Biomedical Engineering

Application: Aluminosilicate nanoparticles have shown promise in various biomedical applications, including drug delivery systems, biomedical imaging, biosensing, and tissue engineering .

Methods: The nanoparticles are synthesized and then incorporated into the biomedical systems .

Pesticide Filtration and Phytochrome Removal

Field: Environmental Engineering

Application: Aluminosilicate ceramic membranes are used for pesticide filtration and phytochrome removal .

Methods: The membranes are prepared using non-firing processes and are enhanced with iron-based metal–organic frameworks (Fe-MOF/non-firing aluminosilicate membranes) .

Results: These membranes demonstrated a flexural strength of 8.7 MPa under wet-culture conditions . The chlorophyll adsorption of spinach conducted on these membranes showed a removal rate exceeding 90% at room temperature and pH = 9 .

Energy and Environmental Applications

Field: Nanotechnology for Energy and Environmental Engineering

Application: Halloysite Nanotubes (HNT), a naturally available, clay-based aluminosilicate nanomaterial, is used in various energy and environmental applications .

Methods: HNT is used as nano-support systems to immobilize various types of guest molecules .

Results: The use of such ‘guest molecule HNT’-based nano-support systems for the remediation of environmental pollutants, as well as for energy applications has been discussed .

Antimicrobial and Antiviral Properties

Field: Biomedical Applications

Application: Aluminosilicate nanoparticles have shown potent antimicrobial and antiviral properties .

Methods: The nanoparticles are synthesized and then tested for their antimicrobial and antiviral properties .

Recycling of Aluminosilicate-Based Solid Wastes

Application: Aluminosilicate-based solid wastes, such as furnace slag, fly ash, red mud, and most of the bio-ashes, can be turned into alternative binder materials to Portland cement .

Methods: This is achieved using alkali activation technology .

Results: This method helps to reduce the carbon footprint of the construction and maintenance activities of concrete structures .

Agricultural Pollution Control

Application: MOF-enhanced aluminosilicate ceramic membranes are used for agricultural pollution control .

Methods: These membranes are prepared using non-firing processes and are enhanced with iron-based metal–organic frameworks (Fe-MOF/non-firing aluminosilicate membranes) .

Results: The chlorophyll adsorption of spinach conducted on these membranes showed a removal rate exceeding 90% at room temperature and pH = 9 .

Energy Storage Devices

Application: Halloysite Nanotubes (HNT), a naturally available, clay-based aluminosilicate nanomaterial, is used in energy storage devices .

Results: The use of such ‘guest molecule HNT’-based nano-support systems for energy applications has been discussed .

Remediation of Environmental Pollutants

Application: Halloysite Nanotubes (HNT) are used for the remediation of environmental pollutants .

Methods: Similar to the method used for energy storage devices, HNT is used as nano-support systems to immobilize various types of guest molecules .

Results: The use of such ‘guest molecule HNT’-based nano-support systems for the remediation of environmental pollutants has been discussed .

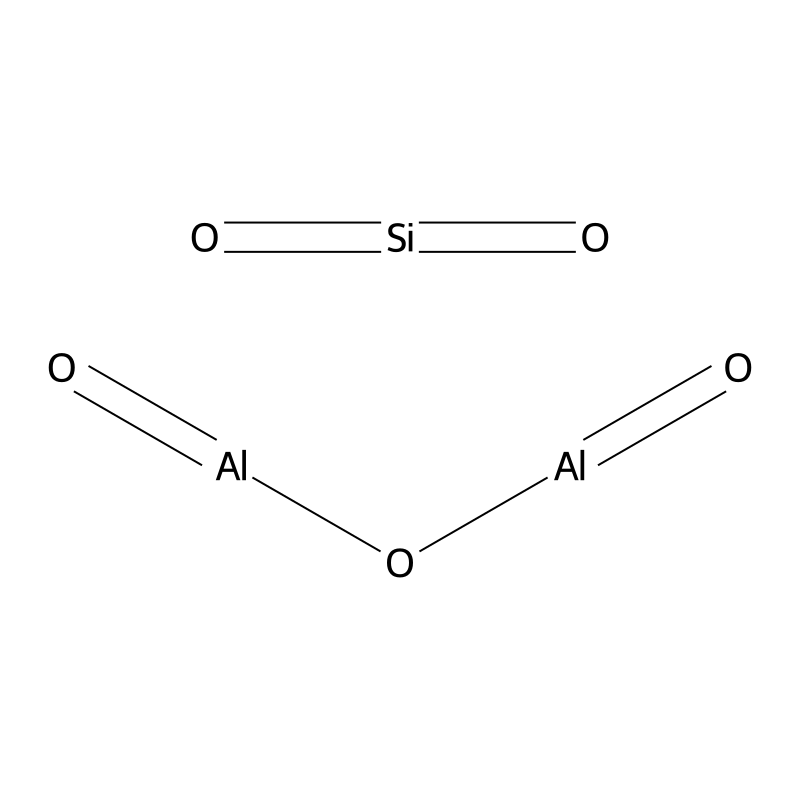

Aluminosilicate refers to a class of materials characterized by the presence of anionic silicon-oxygen-aluminum linkages. These compounds are typically formed from the combination of silicon dioxide and aluminum oxide, resulting in a structure that can accommodate various cations such as sodium, potassium, and protons. Common examples include minerals like feldspar and zeolites, which are significant both in nature and in various industrial applications. The general formula for aluminosilicates can be expressed as , where represents cations like sodium or potassium .

Aluminosilicates exhibit unique structural properties due to their three-dimensional network of silicon and aluminum atoms, which can lead to diverse physical and chemical characteristics. This versatility makes them essential in fields such as ceramics, catalysis, and environmental science .

The mechanism of action of aluminosilicates depends on their specific application. Here are two important examples:

Catalysis

Certain aluminosilicates, like zeolites, act as catalysts by providing a specific environment for chemical reactions to occur. Their porous structure allows reactants to enter and interact with the active sites within the framework, facilitating the reaction while controlling product selectivity [].

Adsorption

Aluminosilicates can act as adsorbents due to their porous structure and surface chemistry. Zeolites, for instance, can selectively adsorb specific molecules based on their size and polarity, making them useful for purification processes and separations [].

The biological activity of aluminosilicates is an area of growing interest, particularly regarding their interaction with biological systems. Some studies suggest that aluminosilicates can play a role in drug delivery systems due to their porous structure, which allows for the encapsulation of therapeutic agents. Additionally, they may exhibit antimicrobial properties, making them useful in medical applications such as wound dressings or as additives in pharmaceuticals .

Aluminosilicates can be synthesized through several methods:

- Sol-Gel Process: This involves the hydrolysis and condensation of silicon and aluminum alkoxides or halides in a solution, leading to the formation of a gel that can be dried to produce solid aluminosilicate.

- Hydrothermal Synthesis: Under high temperature and pressure conditions, silicates and aluminates react in aqueous solutions to form crystalline aluminosilicates.

- Solid-State Reaction: This method involves mixing solid precursors (like silica and alumina) at high temperatures to facilitate reaction and formation of aluminosilicate phases .

Research on the interactions of aluminosilicates with different environments has revealed their potential for modifying surface properties under varying conditions. For instance, studies have shown that changes in pH can significantly affect the binding energies within aluminosilicate structures, influencing their reactivity and stability. Such insights are crucial for optimizing their use in catalysis and environmental applications

Several compounds share similarities with aluminosilicates due to their structural components or chemical properties: Aluminosilicates stand out due to their unique ability to incorporate both silicon and aluminum into a stable framework while allowing for variable cation content, which is essential for tuning their properties for specific applications .Compound Composition Unique Characteristics Silicates SiO₂-based compounds Primarily composed of silicon; less aluminum content Zeolites Framework aluminosilicates Highly porous with specific ion-exchange properties Clay Minerals Layered silicate structures Composed mainly of alumino-silicate layers; plasticity Feldspar Potassium/sodium/calcium aluminosilicate Common rock-forming mineral; important for ceramics

The development of aluminosilicate materials has evolved significantly over recent decades, with researchers continuously refining synthesis methods to achieve precise control over structural characteristics, morphology, and functional properties. These advancements have enabled the customization of aluminosilicates for specific industrial and research applications.

Hydrothermal Synthesis Pathways for Crystalline Aluminosilicate Frameworks

Hydrothermal synthesis represents one of the most widely employed methods for creating crystalline aluminosilicate frameworks. This approach utilizes elevated temperatures and pressures in aqueous environments to facilitate the formation of complex structural arrangements.

Research indicates that directed hydrothermal synthesis conditions enable the production of aluminosilicates with predetermined characteristics, particularly regarding morphology. The selection of appropriate synthesis parameters—including temperature, pressure, pH, and reaction time—plays a crucial role in determining the final properties of the aluminosilicate product.

A comparative study of hydrothermal treatments demonstrated significant improvements in condensation degree and aluminum stability of mesostructured aluminosilicates compared to samples assembled at room temperature. This enhancement in structural integrity highlights the critical role of hydrothermal conditions in creating more robust aluminosilicate frameworks.

Hydrothermal synthesis pressures can dramatically influence the resulting aluminosilicate structure. Research has shown that using similar starting materials but varying pressures (2 kbar versus 1 kbar) can yield entirely different products—analcime (a zeolite) or beidellite (a clay), respectively. This demonstrates the flexibility of hydrothermal approaches in producing diverse aluminosilicate structures from similar precursors.

Alkali-Activated Geopolymerization Mechanisms

The field of alkali-activated materials has gained significant attention as a sustainable alternative to traditional Portland cement. However, it is crucial to distinguish between geopolymers and alkali-activated materials (AAMs), as they represent fundamentally different chemical systems despite being commonly conflated in scientific literature.

Geopolymers are true polymers with network structures, while AAMs are characterized by their hydration process and exist as hydrates rather than polymers. This distinction is not merely semantic but reflects profound differences in their formation mechanisms, structure, and properties:

| Property | Geopolymers | Alkali-Activated Materials |

|---|---|---|

| Chemical Nature | Polymeric structure | Hydrate structure |

| Water Role | Not structurally incorporated | Integral to structure |

| Terminology | Not NASH or KASH | Often described as NASH/KASH |

| Chemical System | True polymer | Hydrate/precipitate (monomer/dimer) |

| Performance Issues | Fewer issues with proper synthesis | More prone to cracking, shrinkage, efflorescence |

The thermodynamic properties of sodium aluminosilicate hydrate (N-A-S-H) gels have been systematically investigated through dissolution studies. Research has revealed a close to linear correlation between the solubility (log₁₀Ksp) of both synthetic N-A-S-H gels and metakaolin-based geopolymers with their bulk Si/Al ratio. Lower solubility was observed for materials with higher bulk Si/Al ratios, providing essential insights into predicting their long-term stability and durability.

Alkali-activated materials or geopolymers are typically created from industrial by-products (precursors) combined with alkaline solutions to produce cementitious materials. Their development began in the 1970s in Ukraine using activated blast furnace slag. Modern applications utilize diverse precursors including:

- Fly and bottom ashes from coal-fired power plants

- Calcined clays and natural pozzolans

- Iron-rich clays

- Non-ferrous slags

- Clay-rich sludges from water treatment

- Red mud

- Agricultural waste ashes

These materials offer potential carbon emission reductions of 40-80% compared to Portland cement while diverting industrial waste from landfills.

Zeolitic Framework Construction via In-Situ Crystallization

In-situ crystallization techniques have revolutionized our understanding of zeolitic framework formation by allowing direct observation of crystal growth processes. Advanced characterization methods such as in-situ transmission electron microscopy (TEM) with liquid cells have enabled researchers to visualize the multi-step crystallization pathways of aluminosilicate frameworks.

A groundbreaking study of metal-organic framework (MOF) nanocubes revealed a three-step crystallization process: (1) liquid-liquid phase separation into solute-rich and solute-poor regions, (2) direct condensation into an amorphous aggregate, and (3) crystallization to form cubic MOF structures. This research provides unprecedented insight into the non-classical nucleation pathways involved in open-framework material formation.

In-situ atomic force microscopy (AFM) has similarly illuminated zeolite A crystallization mechanisms, identifying three distinct mechanisms of two-dimensional surface growth. Layer nucleation from surface defects was observed to be the most common pathway. These observations challenge classical crystal growth theories and reveal that undissolved silica nanoparticles in the synthesis medium can incorporate into advancing steps on crystal surfaces, generating defects or amorphous silica occlusions that often go undetected in conventional analyses.

Synthesis of specialized zeolites, such as heulandite molecular sieves with specific Si/Al ratios (3.2-3.8), has been achieved through hydrothermal methods using various alkali cations (Li⁺, K⁺, Na⁺). The selection of appropriate cations plays a critical role in directing the structural organization of the resulting aluminosilicate framework.

A novel aluminosilicate molecular sieve, BUCT-3, was successfully prepared using dynamic hydrothermal synthesis with tetrapropylammonium hydroxide (TPAOH) as a structure-directing agent. The critical factor in obtaining this new structure was the use of an active silicon and aluminum source—aluminosilica perhydrate hydrogel. The researchers noted that only high content of O-O bonds could ensure the pure phase of BUCT-3, resulting in a monoclinic crystal system with cell parameters a = 8.9645 Å, b = 15.2727 Å, c = 11.3907 Å, α = 90°, β = 93.858°, γ = 90°.

Advanced Solid-State Reaction Techniques

Beyond hydrothermal approaches, solid-state reaction techniques offer alternative pathways for aluminosilicate synthesis with distinct advantages for certain applications. These methods often enable better control over composition and can be more energy-efficient than traditional hydrothermal processes.

The incorporation of transition metal ions, such as Fe³⁺, into crystalline aluminosilicate frameworks has been studied using electron spin resonance, phosphorescence, and thermal analyses. Research on synthetic zeolites like mordenite and faujasite indicates that Fe³⁺ impurity ions occupy tetrahedral Si⁴⁺ or Al³⁺ positions in the framework. This strategic incorporation of transition metals can significantly modify the catalytic and adsorptive properties of the resulting aluminosilicate materials.

Organic Steric Entrapment Approaches for Stoichiometric Control

Innovative synthesis approaches utilizing organic polymers as steric inhibitors have emerged as effective methods for producing homogeneous, reactive aluminosilicates. One such method employs polyvinyl alcohol to sterically inhibit the movement of aqueous cations, resulting in a homogeneous, amorphous reactive aluminosilicate precursor. This approach allows for precise control over the stoichiometry and reactivity of the final product.

The mechanism involves the polymer chains creating a physical barrier that prevents the aggregation of cations during the synthesis process. This controlled environment enables more uniform distribution of aluminum and silicon within the framework, leading to more consistent material properties.

Evaporation-Induced Self-Assembly of Nanoporous Structures

Evaporation-induced self-assembly (EISA) has proven to be one of the most straightforward methods for preparing highly ordered mesoporous aluminosilicate materials. This technique leverages the spontaneous organization of surfactant molecules as a template for the inorganic framework during the controlled evaporation of solvent.

Recent advancements in mesoporous aluminosilicate synthesis have focused on improving hydrothermal stability while reducing the amount of organic templates required. A seed-assisted approach has demonstrated significant advantages over direct synthesis procedures, including:

- Improved zeolite yield

- Decreased synthesis cost

- Reduced organic template usage

- Enhanced hydrothermal stability

This method involves fine-tuning the amount of crystal seeds, which embed in the gel after partial dissolution to provide a crystal growth surface. The utilization efficiency of the organic template Pluronic P123 was 2.4 times higher in the seed-assisted approach compared to conventional methods (1.26 g zeolite per g P123 vs. 0.52 g zeolite per g P123). Similarly, the zeolite yield increased to 50.2 g zeolite per L, 2.4 times that of conventional methods (21.3 g zeolite per L).

The hydrothermal stability of mesoporous aluminosilicate structures is critically dependent on aluminum content. Research on MCM-48 materials with varying Si/Al ratios (between 4 and 50) revealed that the stability in boiling water was higher for Al-containing MCM-48 than for pure silica material. The optimal Al content for enhancing boiling water stability was found to be in the Si/Al range of 8-15, while stability against steam showed a somewhat reverse relationship, with small amounts of Al (Si/Al ≈ 50) providing better protection than larger amounts (Si/Al = 4).

Industrial-Scale Production Protocols

Scaling laboratory synthesis methods to industrial production presents unique challenges that require modified approaches to ensure economic viability and consistent product quality. Industrial-scale aluminosilicate production demands optimization of reaction conditions, raw material selection, and processing parameters.

A significant advantage of alkali-activated materials production is the lower capital investment required compared to constructing an integrated Portland cement plant. Additionally, alkali-activated cements can be used without adaptation in existing concrete plants, facilitating their industrial adoption.

Performance characteristics of industrially produced alkali-activated materials include high early strength development, making them suitable for precast applications, and satisfactory performance under various exposure conditions with good resistance to chemically-aggressive environments and high temperatures. However, workability challenges require stricter control of water content in the mix compared to Portland cement.

Blast Furnace Slag-Derived Aluminosilicate Synthesis

Ground granulated blast furnace slag (GGBS) represents a major steel industry by-product with significant potential as an aluminosilicate precursor. As an inorganic aluminosilicate material, GGBS forms cementitious binders when activated with strong alkaline solutions such as NaOH and KOH.

The first commercially used alkali-activated material was activated blast furnace slag in Ukraine in the 1970s, building on research from the 1940s and 1950s. This pioneering application demonstrated the viability of industrial by-product utilization in construction materials, establishing a foundation for modern sustainable cementitious systems.

The production process for blast furnace slag-derived aluminosilicates typically involves:

- Grinding the slag to increase surface area and reactivity

- Mixing with alkaline activators (typically NaOH or KOH solutions)

- Curing under controlled temperature and humidity conditions

- Final product processing and quality control

These materials offer environmental benefits through reduced carbon emissions and diversion of industrial waste from landfills, supporting circular economy principles.

Kaolin Purification and Metakaolin Conversion Processes

Metakaolin, the anhydrous calcined form of kaolinite clay, serves as an important precursor for aluminosilicate synthesis. The quality and reactivity of metakaolin are strongly dependent on the characteristics of the raw kaolin material used. Sources of kaolinite for metakaolin production include:

- High purity kaolin deposits

- Kaolinite deposits or tropical soils of lower purity

- Paper sludge waste (if containing kaolinite)

- Oil sand tailings (if containing kaolinite)

The conversion of kaolin to metakaolin involves a dehydroxylation process that occurs at specific temperature ranges depending on the structural order of the kaolinite. Disordered kaolinite dehydroxylates between 530-570°C, while ordered kaolinite requires 570-630°C. This process is endothermic due to the large amount of energy required to remove chemically bonded hydroxyl ions.

Metakaolin intended for use as a pozzolanic material must achieve nearly complete dehydroxylation without overheating—described as "thoroughly roasted but not burnt"—to produce an amorphous, highly reactive product. This material transforms from the octahedral coordination of aluminum in kaolinite to tetrahedral and pentahedral coordination in metakaolin.

Synthesis of aluminosilicates from kaolin can follow direct or indirect pathways. Research on Indonesian kaolin with high impurities demonstrated that direct synthesis from kaolin with silica addition could produce pure aluminosilicates, while indirect synthesis from metakaolin resulted in products with high quartz impurities. The researchers also found that synthesis with silica addition under hydrothermal conditions at 80°C for 12 hours produced aluminosilicate with low quartz content.

T-O-T Bond Angle Dynamics in Framework Stability

The stability of aluminosilicate frameworks is intrinsically linked to the geometry of their tetrahedral building blocks, particularly the T-O-T (T = Si, Al) bond angles. Experimental and computational studies reveal that these angles govern both mechanical properties and chemical reactivity. In vitreous silica, Si-O-Si bond angles exhibit a broad distribution ranging from 120° to 180°, with a mean angle of approximately 148° [6]. This variability directly impacts nuclear magnetic resonance (NMR) chemical shifts, as demonstrated by density-functional theory calculations showing a linear correlation between increasing bond angles and more negative $$^{29}\text{Si}$$ NMR shieldings [2] [6]. For example, a Si-O-Si angle of 180° corresponds to a $$^{29}\text{Si}$$ chemical shift of -110 ppm, while narrower angles near 130° yield shifts closer to -80 ppm [6].

In aluminosilicate glasses, the introduction of Al$$^{3+}$$ into tetrahedral sites introduces additional complexity. The Al-avoidance principle, which posits that Al-O-Al linkages are energetically unfavorable, has been challenged by recent models. The modified random network (NMRN) framework proposes that Al-O-Al bonds coexist with Si-O-Al linkages in distinct network structure (NS) regions, separated by channel regions rich in nonbridging oxygens (NBOs) [1]. Neutron diffraction and $$^{27}\text{Al}$$ MAS NMR data confirm that Al-O-Al linkages constitute up to 15% of total Al coordination in CaO-MgO-Al$$2$$O$$3$$-SiO$$_2$$ (CMAS) glasses, enabling greater structural flexibility [1].

Aluminum Coordination States in Amorphous Phases

Aluminum coordination in amorphous aluminosilicates exhibits remarkable adaptability, with tetrahedral ( [4]Al), pentahedral ( [5]Al), and octahedral ( [6]Al) states coexisting depending on composition and synthesis conditions. In peralkaline melts (where $$\text{M}^+/\text{Al} > 1$$), over 95% of Al$$^{3+}$$ occupies tetrahedral sites charge-balanced by alkali ions [3]. Conversely, peraluminous systems ($$\text{Al}/\text{M}^+ > 1$$) favor tricluster formations where one oxygen bridges three tetrahedra (e.g., $$\text{Al}_3\text{O}$$), alongside higher-coordination states [3].

$$^{27}\text{Al}$$ MQ MAS NMR studies of amorphous silica-alumina reveal reversible coordination changes upon ammonia adsorption. For instance, octahedral Al species in H-USY zeolites partially convert to tetrahedral coordination when exposed to NH$$_3$$ at 120°C, a phenomenon attributed to the flexibility of Al-O-Si linkages in amorphous domains [4]. This plasticity enables aluminosilicate glasses to accommodate compositional variations while maintaining structural integrity, as evidenced by the persistence of [4]Al and [5]Al units in heat-treated CMAS glass-ceramics [1].

Zeolitic Architecture Topology Classification

International Zeolite Association Framework-Type Codes

The International Zeolite Association (IZA) categorizes zeolitic frameworks using three-letter codes reflecting their topological distinctness. Over 250 framework types have been cataloged, with notable examples including:

| Framework Code | Topology Description | Representative Zeolite |

|---|---|---|

| FAU | Faujasite | Zeolite Y |

| MFI | Pentasil | ZSM-5 |

| LTA | Linde Type A | Zeolite A |

| BEA | Beta polymorph | Beta zeolite |

| CHA | Chabazite | SSZ-13 |

These codes provide a universal nomenclature for comparing porosity, channel dimensions, and catalytic properties across synthetic and natural zeolites [7].

Secondary Building Unit (SBU) Assembly Principles

Zeolite frameworks assemble from secondary building units (SBUs) ranging from simple 4-membered rings to complex polyhedral clusters. The MFI framework (ZSM-5), for instance, derives from [5$$^1$$] SBUs interconnected through shared oxygen vertices [7]. Bond-length distortions within SBUs significantly impact framework stability, as demonstrated by analysis of 1,179 zeolite structures. Mean Si-O bond lengths vary from 1.601 Å in FER frameworks to 1.629 Å in SOD topologies, reflecting differences in atomic displacement parameters and ring strain [5].

Amorphous Aluminosilicate Nanostructure Characterization

Short-Range Order Analysis via NMR Spectroscopy

Multinuclear NMR spectroscopy remains indispensable for probing short-range order in amorphous aluminosilicates. $$^{29}\text{Si}$$ MAS NMR deconvolution quantifies Q$$^n$$ species (where $$n$$ = bridging oxygen count), revealing preferential Si-O-Al bonding over Si-O-Si or Al-O-Al linkages in CMAS glasses [1]. For example, a Ca-rich CMAS glass exhibits Q$$^4$$(3Al) environments at -85 ppm, contrasted with Q$$^4$$(4Si) signals near -110 ppm [1]. $$^{27}\text{Al}$$ NMR further distinguishes [4]Al (50–70 ppm), [5]Al (30–40 ppm), and [6]Al (0–10 ppm) populations, with quadrupolar coupling constants (C$$_\text{Q}$$) below 5 MHz indicating highly symmetric tetrahedral sites [4].

Surface Hydroxyl Group Distribution Patterns

While direct surface characterization data is limited in the provided sources, the NMRN model infers hydroxyl group distribution through NBO concentration gradients. In CMAS glasses, NBOs accumulate in channel regions adjacent to modifier cations (e.g., Ca$$^{2+}$$, Mg$$^{2+}$$), creating localized domains of Si-OH and Al-OH groups [1]. These hydroxyl clusters act as nucleation sites for crystalline phases during devitrification, as evidenced by in situ Raman spectroscopy showing enhanced Si-O-Al vibrational modes at 550 cm$$^{-1}$$ upon heat treatment [1].

Adsorption Mechanism Optimization

Aluminosilicate materials demonstrate exceptional adsorption capabilities through precisely engineered mechanisms that enhance both capacity and selectivity for target contaminants. The optimization of these mechanisms relies on fundamental understanding of surface chemistry, pore structure, and ion exchange processes that govern contaminant-adsorbent interactions.

Heavy Metal Ion Exchange Capacity Enhancement

The enhancement of heavy metal ion exchange capacity in aluminosilicate systems involves sophisticated manipulation of surface charge density, pore architecture, and chemical bonding mechanisms. Calcium aluminosilicate materials exhibit remarkable selectivity for transition metal ions through their layered framework structure consisting of silicon tetraoxide and aluminum tetraoxide tetrahedral layers with calcium ions positioned in interlayer spaces. The maximum adsorption capacity values determined through Langmuir isotherm modeling demonstrate strong chemical adsorption mechanisms with sorption energies of 22.36 kilojoules per mole.

Active silicate heavy metal adsorbents prepared through calcination-assisted methods achieve exceptional copper ion removal with maximum adsorption capacities exceeding 300 milligrams per gram. These materials demonstrate rapid adsorption kinetics, reaching 97% of equilibrium capacity within 0.5 minutes and complete equilibrium in 1 minute. The adsorption mechanism involves formation of silicate-copper bonds through reactions between silicon-oxygen-sodium groups and copper ions, creating stable silicate-oxygen-copper structures on the adsorbent surface.

Mesoporous alumina-silica composites synthesized from coal fly ash and waste aluminum demonstrate outstanding performance for simultaneous removal of lead ions and malachite green dye. The optimal aluminum to silica weight ratio of 1.9:1 yields maximum adsorption capacities of 326.2 milligrams per gram for lead and 1655.2 milligrams per gram for malachite green in single-component systems. The endothermic nature of the adsorption process indicates involvement of multiple binding mechanisms including ion exchange and chemical reactions.

Hydrous alumino-silicate minerals demonstrate complete metal removal from solutions containing up to 66 milligrams per liter of lead ions at pH 5 across temperature ranges of 289-333 Kelvin. The adsorption energy of -11.7 kilojoules per mole indicates chemisorption as the primary mechanism, with Gibbs free energy values of -7.45 kilojoules per mole confirming spontaneous adsorption processes. Industrial wastewater verification studies demonstrate exceptional removal efficiencies: chromium (99-100%), iron (96-98%), manganese (85-97%), and zinc (78-86%).

Synthetic aluminosilicate materials with tunable synthesis parameters achieve enhanced metal cation uptake for cobalt, copper, and nickel ions. Temperature optimization during synthesis proves critical, as elevated drying temperatures (100°C) decrease nickel uptake affinity by a factor of three compared to room temperature drying. The materials demonstrate uptake capacities ranging from 0.6 moles per kilogram at pH 3 to 1.1 moles per kilogram at pH 5, with nickel showing preferential uptake in competitive adsorption scenarios.

Table 1: Heavy Metal Ion Exchange Capacity Enhancement

| Adsorbent Type | Target Metal | Maximum Adsorption Capacity (mg/g) | Adsorption Energy (kJ/mol) | Dominant Mechanism |

|---|---|---|---|---|

| Calcium Aluminosilicate (CaAl₂Si₂O₈) | Various cations | Q₀ determined by Langmuir | 22.36 | Chemical adsorption |

| Active Silicate Heavy Metal Adsorbent (ASHMA) | Cu(II) | >300 | 10.991 | Ion exchange + chemical reaction |

| Mesoporous Alumina-Silica (SiA-2) | Pb(II) + MG | 326.2 (Pb), 1655.2 (MG) | Endothermic process | Monolayer + chemisorption |

| Hydrous Alumino-Silicate (AlSiM) | Pb(II) | 66 complete removal | -11.7 | Chemisorption |

| Aluminosilicate (Al:Si = 3.7) | Ni²⁺, Cu²⁺, Co²⁺ | 0.6-1.1 mol/kg | Variable with pH | Variable/permanent surface charges |

| Silicate Porous Material (SPM) | Pb²⁺, Cd²⁺, Cu²⁺ | 44.83 (Pb), 35.36 (Cd), 32.26 (Cu) | Not specified | Freundlich + Langmuir |

Organic Pollutant Sequestration Kinetics

Organic pollutant sequestration in aluminosilicate systems operates through sophisticated kinetic mechanisms that combine physical adsorption, chemical bonding, and molecular sieving effects. The sequestration kinetics depend critically on framework composition, pore structure, and surface functionality modifications.

MFI-type zeolite structures, specifically silicalite-1 synthesized on hollow glass microspheres, demonstrate exceptional organic pollutant removal capabilities due to their hydrophobic character arising from high silica to alumina ratios. The intersecting two-dimensional pore structure with well-defined windows of approximately 0.55 nanometers provides selective adsorption for organic molecules while maintaining excellent separation characteristics. The floating adsorbent design overcomes conventional separation challenges associated with powdery zeolites.

Short-range ordered aluminosilicates exhibit composition-dependent reactivity toward organic acids, with aluminum-rich compositions (Al:Si = 3.7) demonstrating rapid ligand exchange kinetics with rate constants of 3.5 per second at 25°C. The fast kinetics of oxalate adsorption proceed through ligand exchange at surface aluminol groups with activation energies up to 34.1 kilojoules per mole. Silicon-rich compositions (Al:Si = 1.4) show dramatically reduced reactivity, adsorbing 80-90% less than aluminum-rich counterparts, indicating that surface aluminol groups control adsorption of organic acids.

Mesoporous aluminosilica monoliths engineered for organic pollutant removal achieve up to 90% removal efficiency for aniline, para-chloroaniline, ortho-aminophenol, and para-nitroaniline within short contact times. The kinetic analysis reveals pseudo-first-order behavior with intraparticle diffusion as a significant rate-limiting step. The mesoporous structure facilitates enhanced mass transfer while maintaining high surface area for contaminant interaction.

Geopolymer adsorbents formulated with varying aluminosilicate precursors from kaolin, metakaolin, and coal fly ash demonstrate optimized performance through mixture design approaches. The optimal formulation containing 58% metakaolin, 42% kaolin, and 0% coal fly ash provides superior dye adsorption efficiency for both methylene blue and crystal violet removal. The adsorption kinetics follow complex mechanisms involving both surface interaction and structural incorporation of organic molecules.

Aluminum silicate organic frameworks demonstrate variable performance depending on initial concentrations of target pollutants, reaction contact durations, and adsorbent dosages. The framework structure provides multiple interaction sites for organic contaminants through both physical and chemical mechanisms. The kinetic behavior exhibits dependence on molecular size and chemical functionality of target organic pollutants.

Table 2: Organic Pollutant Sequestration Kinetics

| Aluminosilicate System | Target Pollutant | Kinetic Model | Contact Time | Adsorption Efficiency (%) | Rate-Limiting Step |

|---|---|---|---|---|---|

| MFI-type Zeolite (Silicalite-1) | Organic pollutants (general) | Not specified | Variable | High (hydrophobic character) | Diffusion through pores |

| Short-range Ordered Aluminosilicates (Al:Si = 3.7) | Oxalic acid | Fast kinetics (3.5 s⁻¹) | Rapid ligand exchange | High for Al-rich surfaces | Ligand exchange at aluminol groups |

| Short-range Ordered Aluminosilicates (Al:Si = 1.4) | Oxalic acid | Reduced reactivity (80-90% less) | Slower due to Si incorporation | 80-90% reduction vs Al-rich | Surface accessibility |

| Mesoporous Aluminosilica Monoliths | Aniline, p-chloroaniline, o-aminophenol | Pseudo-first-order | Short contact time (90% removal) | Up to 90% | Intraparticle diffusion |

| Aluminum Silicate Organic Framework | Congo Red dye | Various contact durations | Varied reaction contact times | Variable with concentration | Surface adsorption |

| Geopolymer Adsorbent (Variable precursors) | Methylene blue, Crystal violet | Optimized through mixture design | Equilibrium-dependent | Optimized formulation dependent | Mass transfer + reaction |

Catalytic Performance Engineering

The engineering of catalytic performance in aluminosilicate systems involves precise control over acid site density, distribution, and accessibility to optimize reaction pathways and product selectivity. Advanced strategies focus on hierarchical pore structures and composite material design to overcome diffusion limitations while maintaining catalytic activity.

Acid Site Density Modulation for Petrochemical Catalysis

Acid site density modulation represents a critical parameter for optimizing petrochemical catalysis performance in aluminosilicate zeolite systems. The relationship between aluminum substitution patterns, silica-to-alumina ratios, and resulting Brønsted acid site densities directly influences catalytic activity, selectivity, and deactivation resistance.

ZSM-5 zeolites with varying silica-to-alumina ratios demonstrate framework-dependent acid site densities ranging from approximately 1.0 to 500 micromoles per gram. Reactive gas chromatography measurements using alkylamine decomposition enable precise quantification of Brønsted acid sites, revealing that acid site density correlates directly with aluminum content but depends critically on aluminum distribution within the framework. Commercial ZSM-5 catalysts exhibit approximately 50% extra-framework aluminum, indicating that total aluminum content does not directly correspond to catalytic acid site density.

Beta zeolite frameworks exhibit high thermal stability and framework-dependent acid site characteristics suitable for cracking reactions. The acid site distribution and density in Beta zeolites depend on synthesis conditions and post-synthesis treatments, with framework aluminum providing active Brønsted acid sites while extra-framework aluminum species contribute to Lewis acidity.

Acidic aluminosilicates synthesized through bicontinuous microemulsion approaches achieve optimal silica-to-alumina ratios of 1.9, yielding acid site densities of 225 micromoles per gram. These materials demonstrate exceptional catalytic performance with 4-fold lower deactivation rates, 5-fold increases in activity, and nearly 2-fold increases in selectivity compared to conventional zeolites. The nanosponge morphology provides enhanced accessibility while maintaining strong zeolite-like acidity.

CON-type aluminosilicate zeolites prepared through direct synthesis methods exhibit superior catalytic performance in methanol-to-olefins reactions compared to post-synthesis modified materials. The three-dimensional pore system with 12-, 12-, and 10-membered ring channels provides optimal shape selectivity, achieving 80% selectivity for C₃₋₄ olefins with extended catalytic lifetime. The aluminum distribution significantly affects catalytic performance, with directly synthesized materials showing enhanced tetrahedrally coordinated aluminum species.

ZMQ-1 zeolite featuring intersecting meso-microporous channel systems with intrinsic 28-ring mesopores demonstrates superior heavy oil cracking efficiency. The hierarchical pore structure overcomes traditional zeolite limitations by providing enhanced accessibility to active sites while maintaining framework stability and acidity. The tunable silica-to-alumina ratio allows customization for specific petrochemical applications.

Hierarchical ZSM-5 catalysts produced through seeding methods demonstrate unprecedented improvements with 4-fold lower deactivation rates, 5-fold activity increases, and nearly 2-fold selectivity enhancements. The hierarchical structure provides aluminum concentrations comparable to commercial ZSM-5 while reducing carbon buildup through improved diffusion pathways. The 30-60 nanometer nanosheet dimensions optimize the balance between accessibility and catalytic performance.

Table 3: Acid Site Density Modulation for Petrochemical Catalysis

| Zeolite/Aluminosilicate Type | Si/Al Ratio | Acid Site Density (μmol/g) | Catalytic Application | Performance Enhancement | Deactivation Rate |

|---|---|---|---|---|---|

| ZSM-5 (Various Si/Al) | Variable (15-280) | ~1.0-500 range | Alkylation, isomerization | Framework-dependent selectivity | Standard |

| Beta Zeolite (BEA) | Variable | Framework dependent | Cracking reactions | High thermal stability | Standard |

| Single Unit Cell Self-Pillared Pentasil (SPP) | Variable | Framework dependent | Shape-selective catalysis | Unique pore architecture | Standard |

| Acidic Aluminosilicates (AAS) | 1.9 optimal | 225 | Plastic degradation, cumene cracking | 4-fold lower deactivation | 75% reduction |

| CON-type Aluminosilicate | Variable | High for MTO | Methanol-to-olefins (MTO) | 80% C₃₋₄ olefin selectivity | Extended lifetime |

| ZMQ-1 Zeolite | Tunable | Enhanced mesoporosity | Heavy oil cracking | Superior cracking efficiency | Reduced coking |

| Hierarchical ZSM-5 | Variable | Enhanced accessibility | Petrochemical processing | 5-fold activity increase | 4-fold improvement |

Photocatalytic Composite Design Strategies

Photocatalytic composite design strategies in aluminosilicate systems focus on creating synergistic interactions between semiconductor photocatalysts and aluminosilicate supports to enhance light absorption, charge separation, and catalytic efficiency. The integration approaches involve careful consideration of loading methods, metal co-catalysts, and interfacial engineering.

Titanium-gold zeolite Y composites synthesized through systematic aluminosilicate gel treatment demonstrate enhanced photocatalytic performance with titanium dioxide loadings of 5%, 10%, and 20%. The optimal gel aging in static conditions with magnetic stirring during precursor mixing yields highly crystallized zeolite Y with homogeneous morphology. Gold nanoparticles at 1% loading provide surface plasmon resonance effects that significantly enhance visible light photocatalytic activity.

The titanium dioxide loading substantially influences the formation of gold species, with low loadings (5%) producing only metallic gold nanoparticles on the outermost surface, while higher loadings (10-20%) favor formation of cluster-type gold, Au¹⁺, and Au³⁺ species. Higher titanium dioxide content contributes to extended lifetimes of photogenerated charge carriers and enhanced pollutant adsorption capacity. The optimal 20% titanium dioxide loading achieves complete amoxicillin degradation under visible light irradiation within 5 hours.

Aluminosilicate clay mineral-based composites demonstrate versatile applications in photocatalysis through layered structure modifications and surface functionalization. The type 1:1 and type 2:1 clay structures provide different interaction mechanisms with semiconductor photocatalysts, enabling tailored composite properties. Surface hydroxyl groups and high surface areas facilitate substrate adsorption while layered structures provide spatial organization for enhanced photocatalytic processes.

Transition metal oxide composites incorporating iron, cobalt, and nickel oxides (5%) on titanium-aluminosilicate supports synthesized through gel modification during zeolitization demonstrate efficient photocatalytic degradation of β-lactam antibiotics. The tetracoordinated titanium embedded into aluminosilicate gel during zeolite Y synthesis provides optimal dispersion and interaction with subsequently loaded metal oxides. The multiple metal system creates synergistic effects that enhance overall photocatalytic performance.

Titanium dioxide-ZSM-5-silica gel composite systems with optimized component ratios (P25:ZSM-5:silica gel = 0.3:0.5:0.5 grams per liter) demonstrate superior photoactivity compared to commercial Degussa P25. The composite preparation without binders yields better component distribution and enhanced performance. The synergistic effects between adsorption, photocatalysis, and support properties result in improved phenol degradation and photocatalytic ozonation performance.

Titanium dioxide-kaolinite composites prepared through hydrolytic precipitation methods demonstrate effective organic dye degradation with enhanced anatase formation and inhibited anatase-to-rutile transformation. The titanium-oxygen-silicon bond formation in composite materials contributes to structural stability and photocatalytic performance. Kaolinite conversion to metakaolinite through thermal treatment provides additional surface area and active sites for photocatalytic applications.

Table 4: Photocatalytic Composite Design Strategies

| Composite System | TiO₂ Loading (%) | Metal Co-catalyst | Synthesis Method | Photocatalytic Target | Performance Under Visible Light | Key Advantage |

|---|---|---|---|---|---|---|

| Ti-Au/Zeolite Y | 5, 10, 20 | Au (1%) | Post-synthesis impregnation | Amoxicillin degradation | Enhanced by SPR effect | Charge career lifetime extension |

| TiO₂/Aluminosilicate Clay | Variable | None specified | Hydrothermal treatment | Fluoride removal + pathogens | Improved activity | Easy separation + high activity |

| Fe, Co, Ni Oxides/Ti-Aluminosilicate | 1-2% Ti incorporation | Fe, Co, Ni (5%) | Gel modification during zeolitization | β-lactam antibiotics | Efficient degradation | Multiple metal synergy |

| TiO₂/ZSM-5/Silica Gel | Optimized ratio | None | Physical mixing | Phenol degradation | Superior to P25 | Enhanced adsorption + photocatalysis |

| Au-TiO₂/Zeolite Y (Variable TiO₂) | 5, 10, 20 | Au (1%) | Aluminosilicate gel treatment | Amoxicillin | Complete degradation (5h) | Plasmonic enhancement |

| TiO₂/Kaolinite | Variable | None | Hydrolytic precipitation | Organic dyes | High activity | Anatase stabilization |

Cementitious Material Development

Cementitious material development utilizing aluminosilicate compounds focuses on enhancing mechanical properties, durability, and sustainability through pozzolanic reactions and hydration pathway modifications. These developments contribute to reduced carbon emissions while maintaining or improving structural performance characteristics.

Pozzolanic Reactivity in Calcium-Rich Systems

Pozzolanic reactivity in calcium-rich systems involves complex chemical interactions between aluminosilicate materials and calcium hydroxide produced during cement hydration. The reactivity depends on material composition, particle size, surface area, and chemical structure, with optimization strategies focusing on maximizing calcium hydroxide consumption and strength development.

Vitreous calcium aluminosilicate materials demonstrate confirmed pozzolanic reactivity through thermogravimetric analysis and mechanical strength development studies. Replacement levels of 10-30% by mass in Portland cement mortars show comparable performance to ordinary Portland cement systems. The pozzolanic reaction proceeds through secondary consumption of calcium hydroxide, producing additional calcium silicate hydrate phases that contribute to strength development.

Alkali-modified calcium aluminosilicate glasses with varying sodium oxide and potassium oxide content up to 20 mole percent exhibit enhanced pozzolanic reactivity in simulated cementitious environments. The glass structure modifications induced by alkali ions significantly influence dissolution behavior and reactivity, with local heterogeneity caused by aluminum avoidance affecting dissolution characteristics. Isothermal calorimetry and X-ray powder diffraction measurements on blended Portland cement pastes containing 35 weight percent glass confirm enhanced hydration kinetics.

Calcium aluminosilicate hydrate gel formation with aluminum-to-silicon ratios ranging from 0.05 to 0.20 demonstrates significant enhancement of mechanical properties through cross-linking mechanisms. The incorporation of aluminate species modifies the silicate-aluminate skeleton and interlayer water molecules, transforming layered calcium silicate hydrate structure into cross-linked calcium aluminosilicate hydrate gel. The aluminum-silicon substitution enhances reactivity of bridging oxygen sites, contributing to increased interlayer water dissociation and hydroxyl group formation.

Alusilica, an industrial by-product from aluminum fluoride production, demonstrates effective pozzolanic activity when used as 10% cement replacement. The fluoride content appears effectively bound as calcium fluoride without disturbing cementitious reactions. Co-grinding of alusilica with cement clinker results in finer dispersion and improved material properties, with strength reductions of 11-15% attributable primarily to increased air content rather than reduced pozzolanic activity.

Natural aluminosilicate materials combined with metakaolin demonstrate improved chloride permeability resistance compared to conventional cement systems. The optimization of particle size distribution with d₉₇ values less than or equal to 19 micrometers and d₁₀ values less than or equal to 2 micrometers enhances pozzolanic performance. Partial replacement of natural aluminosilicate with metakaolin further improves compressive strength and rapid chloride permeability test values.

De-lithiated aluminosilicates from lithium processing operations demonstrate confirmed pozzolanic properties suitable for supplementary cementitious material applications. The materials meet acceptable performance requirements for typical concrete applications, providing sustainable utilization of industrial waste streams. Commercial quantities are expected from processing plants, offering scalable solutions for cement industry sustainability.

Table 5: Pozzolanic Reactivity in Calcium-Rich Systems

| Aluminosilicate Material | Ca/Si Ratio | Replacement Level (%) | Pozzolanic Activity | Strength Development | Hydration Products | Environmental Benefit |

|---|---|---|---|---|---|---|

| Vitreous Calcium Aluminosilicate (VCAS) | Variable | 10-30 | Confirmed by TGA + strength | Comparable to OPC systems | C-S-H + hydraulic products | Cement replacement |

| Calcium Aluminosilicate Glasses (Alkali-modified) | Variable CaO content | Up to 35 | pH-dependent dissolution | Enhanced with alkali content | C-S-H with modified structure | Industrial waste utilization |

| Calcium Aluminosilicate Hydrate (C-A-S-H) | 0.05-0.20 Al/Si | Gel formation | Cross-linking enhancement | Significantly improved | Cross-linked C-A-S-H gel | Enhanced durability |

| Alusilica (ALS) | Industrial by-product | 10 | Effective fluoride binding | 11-15% reduction mitigated | CaF₂ + normal hydration | Waste stream utilization |

| Natural Aluminosilicate + Metakaolin | Natural + synthetic blend | Variable optimization | Improved chloride resistance | Improved compressive strength | Enhanced C-S-H formation | Natural pozzolan use |

| De-lithiated Aluminosilicates | Lithium processing waste | Commercial quantities | Demonstrated pozzolanic properties | Acceptable performance | Standard cementitious products | Lithium waste recycling |

Hydration Pathway Modification for Strength Optimization

Hydration pathway modification in aluminosilicate-containing cementitious systems involves strategic manipulation of reaction kinetics, phase formation sequences, and microstructural development to optimize mechanical properties and durability characteristics. These modifications target both early-age and long-term performance enhancement through controlled chemical interactions.

Supersulfated cement systems enhanced with nano silica demonstrate asynchronous regulation of silicate and aluminate hydration kinetics, resulting in improved mechanical performance. The nano silica addition delays ettringite formation while promoting calcium aluminate silicate hydrate precipitation, reducing microporosity and enhancing strength development. The modification of hydration pathways results in significantly increased early-age and late-age compressive strength through microstructure densification.

Calcium aluminosilicate hydrate gel systems with aluminum incorporation demonstrate enhanced mechanical properties through cross-linking mechanisms that modify hydration pathways. The aluminum-induced cross-linking effect transforms layered calcium silicate hydrate structures into three-dimensional calcium aluminosilicate hydrate networks. Uniaxial tensile tests reveal that aluminum-induced cross-links significantly increase cohesive force and stiffness along multiple directions, with aluminum-to-silicon ratios of 0.2 showing optimal toughness improvements.

Heat-induced acceleration of pozzolanic reactions under restrained conditions demonstrates substantial structural modifications that enhance strength development. The pozzolanic reaction acceleration occurs through consumption of limited water and portlandite on unreacted cement grains, with high-temperature curing greatly enhancing pozzolanic reactions compared to cement hydration alone. The process significantly increases mean chain length of calcium silicate hydrate and size of calcium silicate hydrate globules with higher surface fractal dimensions.

Alkali aluminosilicate cement systems based on ternary by-products demonstrate optimized hydration pathways through controlled silicon dioxide to aluminum oxide ratios. The optimal composition containing 27.8% rice husk ash, 41.8% fly ash, and 15.4% ground granulated blast-furnace slag corresponds to a silicon dioxide to aluminum oxide ratio of 3.83. The system exhibits faster setting times, slower early-stage strength development, but higher strength at 56 days compared to Portland cement.

Machine learning-assisted design approaches enable optimization of aluminosilicate cementitious composites with diverse calcium, silicon, and aluminum-rich materials. The prediction models account for chemical constituent proportions and their influences on strength development, enabling multi-objective optimization for target strength values and carbon emission reduction. The systematic analysis through machine learning interpretation reveals critical factors controlling composite performance and hydration pathway optimization.

Silane coupling agent interactions with cement hydration demonstrate molecular-level mechanisms for hydration pathway modification. The silane agents retard early hydration through shielding effects that alter calcium dissolution thermodynamics, shifting free energy changes from negative to positive values. The hydrolyzed silane forms ionic calcium-oxygen bonds on tricalcium silicate surfaces, occupying reactive sites and introducing steric hindrance that impedes calcium-water coordination interactions.

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 786 of 928 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 142 of 928 companies with hazard statement code(s):;

H312 (40.14%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (14.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (41.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (40.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes

Cosmetics -> Absorbent; Anticaking; Bulking

General Manufacturing Information

All other basic organic chemical manufacturing

All other petroleum and coal products manufacturing

Industrial gas manufacturing

Paint and coating manufacturing

Petrochemical manufacturing

Petroleum refineries

Rubber product manufacturing

Transportation equipment manufacturing